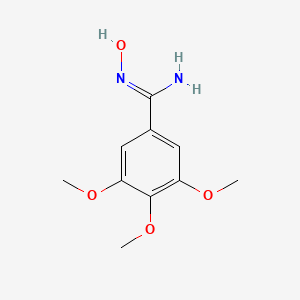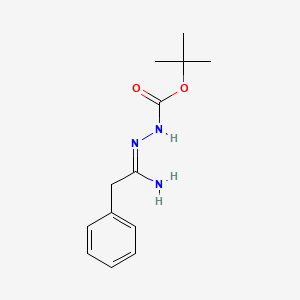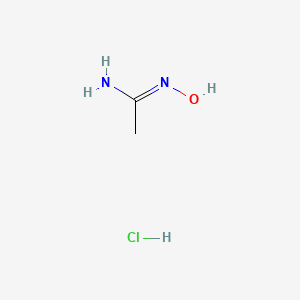
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Vue d'ensemble
Description
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine (N4-CFQ) is a novel quinazoline-based compound that has been studied for its potential applications in the field of medicinal chemistry. N4-CFQ was first synthesized in 2017 by the group of Prof. Chuan-Feng Chen, from the Department of Chemistry at the University of Science and Technology of China, and has since been the subject of numerous research studies. N4-CFQ is a promising small molecule with potential applications in drug discovery and development, due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Antiviral and Anticancer Applications
The compound N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine, a derivative of 4-anilino-6-aminoquinazoline, has shown promise in antiviral research, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Synthesized derivatives of this compound have demonstrated high anti-MERS-CoV activities, with certain compounds showing no cytotoxicity and moderate in vivo pharmacokinetic properties, marking them as potential candidates for further therapeutic development (Lee et al., 2020).
Imaging and Diagnostic Research
In the realm of diagnostic research, derivatives of this quinazoline compound have been explored for their potential in imaging. Specifically, rhenium and technetium complexes bearing quinazoline derivatives have been developed as biomarkers for Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) imaging. This research aims at enhancing the detection and treatment of cancers expressing EGFR-TK, contributing to the development of targeted radiopharmaceuticals (Fernandes et al., 2008).
Drug Development and Synthesis Optimization
The synthesis and optimization of quinazoline derivatives for potential therapeutic applications have been a significant area of research. Studies have developed improved synthetic processes for gefitinib, a known anticancer agent, from economically available starting materials, demonstrating non-tedious work-up, high yield, and purity without the need for laborious chromatographic techniques. This optimized synthetic approach offers a scalable and efficient route for the production of gefitinib and similar compounds, contributing to the advancement of anticancer drug development (Chandrasekhar et al., 2014).
Propriétés
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUGOFLVIGUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436105 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
CAS RN |
267243-68-5 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)





